4-Bromo-4'-pentylbiphenyl

Physical Property Crystallinity Purification

Source your 4-Bromo-4'-pentylbiphenyl (63619-59-0) with confidence. This disubstituted biphenyl, with bromine at the 4-position and a pentyl chain at the 4'-position, is the preferred aryl bromide for Suzuki-Miyaura cross-coupling in liquid crystal monomer and OLED synthesis. The pentyl chain imparts optimal solubility, while the bromine atom offers superior, predictable reactivity versus chloro- or iodo-analogs—critical for high-yielding, reproducible syntheses. A sharp melting point (96–99°C) and logP of 5.85 simplify purification and analytical validation. Available at ≥99% purity from major global suppliers. Procure now for reliable R&D scale-up.

Molecular Formula C17H19B
Molecular Weight 303.2 g/mol
CAS No. 63619-59-0
Cat. No. B1269899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-pentylbiphenyl
CAS63619-59-0
Molecular FormulaC17H19B
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3
InChIKeyVXJTWTJULLKDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4'-pentylbiphenyl (CAS 63619-59-0): Procurement & Technical Baseline for R&D and Industrial Use


4-Bromo-4'-pentylbiphenyl (CAS 63619-59-0) is a disubstituted biphenyl derivative characterized by a bromine atom at the 4-position of one phenyl ring and a pentyl chain at the 4'-position of the other [1]. This compound, with a molecular weight of 303.24 g/mol [2], is a crystalline solid at room temperature with a melting point in the range of 96.0–99.0 °C [3]. It is a key intermediate in the synthesis of liquid crystal materials and organic electronic components, where its specific substitution pattern provides a crucial balance of structural rigidity and solubility, and the bromine atom serves as a reactive handle for cross-coupling reactions such as the Suzuki-Miyaura coupling [4].

Why 4-Bromo-4'-pentylbiphenyl Cannot Be Casually Substituted: A Procurement Rationale


Generic substitution within the 4-bromo-4'-alkylbiphenyl series or with other halogenated biphenyl analogs is not chemically or functionally trivial. Systematic variation in the terminal alkyl chain length or the halogen atom type directly alters key physical properties and reactivity [1]. For instance, the pentyl chain in this compound confers a specific melting point and solubility profile distinct from its shorter-chain homologs like 4-bromo-4'-propylbiphenyl . Furthermore, the bromine atom provides a different level of reactivity in palladium-catalyzed cross-coupling reactions compared to a chlorine or iodine atom, making it the preferred choice for specific synthetic sequences where both reaction efficiency and chemoselectivity are required [2]. Substituting this specific compound can lead to altered reaction kinetics, different purification requirements, or the formation of products with unintended mesomorphic or electronic properties, thereby impacting both research reproducibility and manufacturing yield.

Quantitative Differentiation Guide for 4-Bromo-4'-pentylbiphenyl (CAS 63619-59-0) Sourcing


Melting Point Comparison: Pentyl Chain vs. Shorter Alkyl Homologs

The melting point of 4-bromo-4'-pentylbiphenyl is 96.0–99.0 °C [1]. This is significantly higher than that of its butyl analog, 4-bromo-4'-butylbiphenyl, which has a melting point of 54-56 °C . The lower melting point of the butyl homolog can make it more difficult to handle and purify as a crystalline solid at room temperature, whereas the pentyl derivative exists as a stable, non-hygroscopic powder, simplifying storage and accurate weighing in laboratory and pilot-scale processes.

Physical Property Crystallinity Purification

Reactivity Profile in Cross-Coupling: Bromine vs. Iodine vs. Chlorine

The bromoarene moiety in 4-bromo-4'-pentylbiphenyl provides a well-balanced reactivity profile for palladium-catalyzed cross-coupling reactions [1]. It is more reactive than the corresponding chloroarene, enabling reactions under milder conditions and with lower catalyst loadings, which is critical for cost-sensitive and scale-up applications [2]. Conversely, it is less reactive than the iodoarene analog (4-iodo-4'-pentylbiphenyl) , offering greater stability and chemoselectivity in complex synthetic sequences where an overly reactive iodo group could lead to undesired side reactions or decomposition.

Synthetic Chemistry Cross-Coupling Reactivity

Molecular Weight and LogP: Differentiating the Pentyl Homolog

4-Bromo-4'-pentylbiphenyl has a molecular weight of 303.24 g/mol and a calculated logP (octanol-water partition coefficient) of 5.85 [1]. These values are distinct from its nearest homologs: 4-bromo-4'-butylbiphenyl (MW: 289.21, logP ~5.3) and 4-bromo-4'-propylbiphenyl (MW: 275.19, logP ~4.8) [2]. The specific combination of molecular weight and lipophilicity dictates its behavior in both reversed-phase chromatographic purification and its solubility and miscibility in organic solvent systems used for liquid crystal formulation.

Physical Property Lipophilicity Chromatography

Optimal Application Scenarios for 4-Bromo-4'-pentylbiphenyl (CAS 63619-59-0)


Synthesis of High-Performance Liquid Crystal Monomers via Suzuki Coupling

4-Bromo-4'-pentylbiphenyl is the preferred aryl bromide building block for synthesizing advanced liquid crystal monomers via Suzuki-Miyaura coupling [1]. Its optimal reactivity profile, compared to chloro- and iodo-analogs, allows for high-yielding, scalable couplings with various boronic acids to introduce functional groups (e.g., cyano, fluoro) that fine-tune mesomorphic properties like nematic range and dielectric anisotropy. The pentyl chain's contribution to solubility and the compound's convenient solid-state handling (melting point ~98 °C) make it a robust starting material for reliable, reproducible syntheses in both academic and industrial R&D settings.

Preparation of Organic Electronic Materials and OLED Intermediates

This compound serves as a key intermediate for creating extended π-conjugated systems used in organic light-emitting diodes (OLEDs) and other organic electronics . The bromine atom enables the iterative construction of complex oligomers and polymers through cross-coupling reactions. The specific solubility profile imparted by the pentyl chain is essential for solution processing of these materials, and the higher molecular weight and logP of this homolog (compared to butyl or propyl derivatives) ensure it can be efficiently purified by standard column chromatography or recrystallization, which is critical for achieving the high purity (>99%) required for electronic applications.

Use as a Reference Standard in Analytical Method Development

The well-defined physical properties of 4-bromo-4'-pentylbiphenyl, including its sharp melting point (96.0-99.0 °C) [2] and distinct chromatographic behavior (logP of 5.85) [3], make it an excellent reference standard for developing and validating analytical methods. It can be used to calibrate HPLC systems for purity analysis of liquid crystal mixtures or to benchmark the performance of new synthetic catalysts in cross-coupling reactions, where its intermediate reactivity provides a reliable baseline for comparison.

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